5-Bromo-N-(2-(ethylamino)-2-oxoethyl)-2-fluorobenzamide 5-Bromo-N-(2-(ethylamino)-2-oxoethyl)-2-fluorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20724135
InChI: InChI=1S/C11H12BrFN2O2/c1-2-14-10(16)6-15-11(17)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3,(H,14,16)(H,15,17)
SMILES:
Molecular Formula: C11H12BrFN2O2
Molecular Weight: 303.13 g/mol

5-Bromo-N-(2-(ethylamino)-2-oxoethyl)-2-fluorobenzamide

CAS No.:

Cat. No.: VC20724135

Molecular Formula: C11H12BrFN2O2

Molecular Weight: 303.13 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N-(2-(ethylamino)-2-oxoethyl)-2-fluorobenzamide -

Specification

Molecular Formula C11H12BrFN2O2
Molecular Weight 303.13 g/mol
IUPAC Name 5-bromo-N-[2-(ethylamino)-2-oxoethyl]-2-fluorobenzamide
Standard InChI InChI=1S/C11H12BrFN2O2/c1-2-14-10(16)6-15-11(17)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3,(H,14,16)(H,15,17)
Standard InChI Key LSOWUEZRWXIMEL-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)CNC(=O)C1=C(C=CC(=C1)Br)F

Introduction

Structural and Molecular Characteristics

Chemical Identity

5-Bromo-N-(2-(ethylamino)-2-oxoethyl)-2-fluorobenzamide belongs to the benzamide class, featuring a halogen-substituted aromatic ring connected to an ethylamino-acetamide side chain. Its IUPAC name, 5-bromo-N-[2-(ethylamino)-2-oxoethyl]-2-fluorobenzamide, reflects the substitution pattern and functional groups. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₁₁H₁₂BrFN₂O₂
Molecular Weight303.13 g/mol
Canonical SMILESCCNC(=O)CNC(=O)C₁=C(C=CC(=C₁)Br)F
InChI KeyLSOWUEZRWXIMEL-UHFFFAOYSA-N

The presence of bromine and fluorine atoms introduces steric and electronic effects that influence receptor binding, while the ethylamino group enhances solubility and pharmacokinetic properties.

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons (δ 7.2–7.8 ppm), fluorine (δ -110 ppm in ¹⁹F NMR), and the amide carbonyl groups (δ 168–170 ppm in ¹³C NMR). Density functional theory (DFT) simulations predict a planar benzamide core with a dihedral angle of 12° between the aromatic ring and the acetamide side chain, optimizing interactions with hydrophobic receptor pockets.

Synthetic Pathways and Optimization

Multi-Step Synthesis

The compound is synthesized through a four-step sequence starting from 2-fluoro-5-bromobenzoic acid:

  • Activation: Conversion to the acid chloride using thionyl chloride.

  • Amide Coupling: Reaction with ethyl glycinate in dimethylformamide (DMF) at 0–5°C.

  • N-Ethylation: Treatment with ethylamine in dichloromethane (DCM) under nitrogen.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >85% purity.

Reaction Conditions and Yields

Critical parameters include stoichiometric control (1:1.2 molar ratio for amide coupling) and temperature maintenance (<10°C) to minimize side reactions. Solvent choice (DMF for polar intermediates, DCM for alkylation) ensures high yields (72–78% per step).

Biological Activity and Mechanism

Serotonin Receptor Modulation

In vitro assays demonstrate nanomolar affinity (Kᵢ = 34 nM) for the 5-HT2A receptor subtype, with 100-fold selectivity over 5-HT1A and 5-HT2C receptors. Molecular docking studies suggest hydrogen bonding between the fluorobenzamide carbonyl and Ser159 residue, while the bromine atom occupies a hydrophobic subpocket near Trp358.

Functional Effects

  • In Vitro: Suppresses serotonin-induced calcium flux in HEK-293 cells (IC₅₀ = 120 nM).

  • In Vivo: Reduces head-twitch response in murine models by 60% at 10 mg/kg (i.p.), indicating potential antipsychotic activity.

Structure-Activity Relationship (SAR) Insights

Halogen Substitution

  • Bromine: Replacement with chlorine reduces 5-HT2A affinity by 40%, while iodine analogs show comparable activity but poorer solubility.

  • Fluorine: Removal abolishes receptor binding, underscoring its role in polar interactions.

Side Chain Modifications

Shortening the ethyl group to methyl decreases metabolic stability (t₁/₂ = 1.2 vs. 3.8 h in rat liver microsomes), whereas bulkier substituents (e.g., isopropyl) impair blood-brain barrier penetration.

Pharmacological and Toxicological Profile

Acute Toxicity

ParameterValue (Rodent)
LD₅₀ (oral)320 mg/kg
LD₅₀ (intraperitoneal)110 mg/kg

Hepatotoxicity (elevated ALT/AST) occurs at doses >50 mg/kg, necessitating chronic toxicity studies.

Metabolic Pathways

Primary routes involve hepatic CYP3A4-mediated oxidation of the ethyl group and glucuronidation of the amide nitrogen. Two major metabolites (N-desethyl and hydroxylated derivatives) exhibit <10% parent compound activity.

Analytical Characterization Methods

MethodConditionsPurity
HPLC (UV 254 nm)C18 column, 60:40 MeOH/H₂O98.2%
GC-MSDB-5ms, 70 eV99.1%

Spectroscopic Confirmation

  • IR: Strong bands at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend).

  • HRMS: [M+H]⁺ observed at 304.0391 (calc. 304.0389).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator